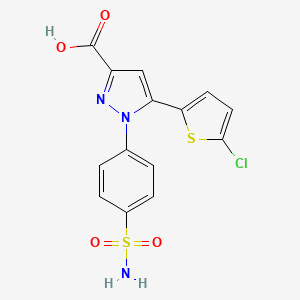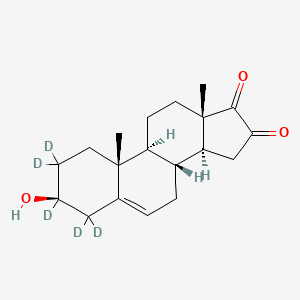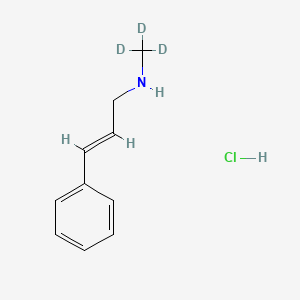![molecular formula C18H12O B12420122 Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
Benz[a]anthracen-3-ol-d11 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracen-3-ol-d11 is a deuterium-labeled derivative of Benz[a]anthracen-3-ol. This compound is primarily used as a stable isotope-labeled analytical standard in various scientific research applications. The molecular formula of Benz[a]anthracen-3-ol-d11 is C18D11HO, and it has a molecular weight of 255.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-3-ol-d11 involves the incorporation of deuterium atoms into the Benz[a]anthracen-3-ol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Benz[a]anthracen-3-ol-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracen-3-ol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and other substituted derivatives
Scientific Research Applications
Benz[a]anthracen-3-ol-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of Benz[a]anthracen-3-ol-d11 involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The deuterium labeling helps in tracking these metabolic transformations and understanding the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracen-3-ol: The non-deuterated form of Benz[a]anthracen-3-ol-d11.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: A well-known PAH with similar chemical properties
Uniqueness
Benz[a]anthracen-3-ol-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The stable isotope labeling allows for precise quantitation and tracking of the compound in complex matrices, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C18H12O |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
MRRWKFVZIOCJBS-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



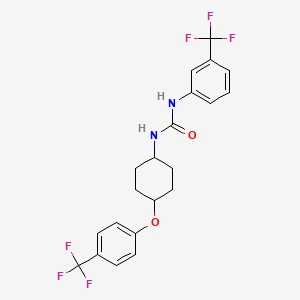

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)
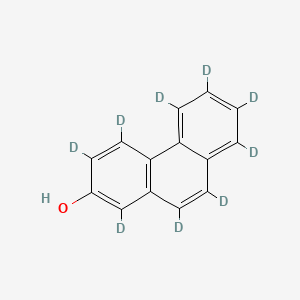


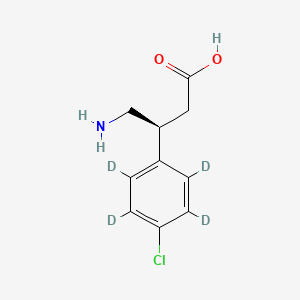
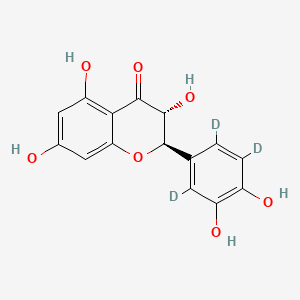
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
